2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole
CAS No.:
Cat. No.: VC15829665
Molecular Formula: C14H9Br2NS
Molecular Weight: 383.1 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole -](/images/structure/VC15829665.png)
Specification
Molecular Formula | C14H9Br2NS |
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Molecular Weight | 383.1 g/mol |
IUPAC Name | 2-[4-(dibromomethyl)phenyl]-1,3-benzothiazole |
Standard InChI | InChI=1S/C14H9Br2NS/c15-13(16)9-5-7-10(8-6-9)14-17-11-3-1-2-4-12(11)18-14/h1-8,13H |
Standard InChI Key | CIHYMEBPHLMWIG-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)C(Br)Br |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 2-(4-(dibromomethyl)phenyl)benzo[d]thiazole is C₁₄H₉Br₂NS, with a calculated molecular weight of 383.11 g/mol. The dibromomethyl group (-CHBr₂) at the para position of the phenyl ring significantly influences the compound’s electronic structure, enhancing lipophilicity (estimated logP ≈ 5.8–6.2) compared to its monobrominated analog, 2-(4-bromomethylphenyl)benzo[d]thiazole (logP = 4.85) . The benzothiazole moiety contributes to planar aromaticity, while the dibromomethyl group introduces steric hindrance, potentially distorting the phenyl ring’s geometry .
Key Structural Features:
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Benzothiazole Core: A fused bicyclic system comprising a benzene ring and a thiazole (sulfur- and nitrogen-containing heterocycle).
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Dibromomethyl Substituent: Two bromine atoms on the methyl group create a strong electron-withdrawing effect, polarizing adjacent bonds and enhancing reactivity toward nucleophilic substitution.
Synthesis and Preparation Methods
Synthetic routes to 2-(4-(dibromomethyl)phenyl)benzo[d]thiazole are inferred from methodologies applied to analogous compounds. A common strategy involves the condensation of 2-aminothiophenol with a dibromomethyl-substituted benzaldehyde precursor.
Representative Synthetic Pathway:
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Precursor Preparation: 4-(Dibromomethyl)benzaldehyde is synthesized via bromination of 4-methylbenzaldehyde using PBr₃ or N-bromosuccinimide (NBS) under radical conditions .
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Cyclocondensation: The aldehyde reacts with 2-aminothiophenol in a polar aprotic solvent (e.g., DMF) at 50–80°C, forming the benzothiazole ring through dehydration .
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Purification: The crude product is purified via recrystallization (e.g., methanol/water) or column chromatography (ethyl acetate/hexane gradients) .
Yield Optimization:
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Excess 2-aminothiophenol (1.2–1.5 eq) improves conversion rates.
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Catalytic acids (e.g., p-toluenesulfonic acid) accelerate imine formation.
Chemical Reactivity and Functionalization
The dibromomethyl group serves as a reactive handle for diverse transformations:
Nucleophilic Substitution
The -CHBr₂ moiety undergoes sequential substitution with nucleophiles (e.g., amines, thiols):
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Mono-substitution: At 25°C in DMF, primary amines replace one bromine atom, yielding -CHBr(NHR) derivatives .
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Di-substitution: Prolonged heating (60°C, 12 hrs) with excess nucleophile replaces both bromines, forming -CH(NHR)₂ or -CH(SR)₂ products .
Elimination Reactions
Under basic conditions, dehydrohalogenation generates reactive intermediates:
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Alkyne Formation: Treatment with DBU (1,8-diazabicycloundec-7-ene) in dichloromethane eliminates HBr, producing 2-(4-ethynylphenyl)benzo[d]thiazole, a precursor for click chemistry .
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Carbene Generation: Strong bases like KOtBu at -78°C induce carbene formation, which can undergo cyclopropanation with alkenes .
Table 1: Representative Reactions of the Dibromomethyl Group
Reaction Type | Conditions | Product | Application |
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Mono-Substitution | DMF, 25°C, 6 hrs | -CHBr(NHR) | Bioconjugation |
Di-Substitution | DMF, 60°C, 12 hrs | -CH(SR)₂ | Thioether linkages |
Dehydrohalogenation | DBU, DCM, 0→25°C | Ethynyl derivative | Click chemistry |
Compound | Target | IC₅₀/MIC | Reference |
---|---|---|---|
2-(4-Bromomethylphenyl)benzothiazole | S. aureus | 0.5 µg/mL | |
2-(4-Cyanophenyl)benzothiazole | MCF7 | 10 µM |
Comparative Analysis with Structural Analogs
2-(4-Bromomethylphenyl)benzo[d]thiazole vs. Dibromomethyl Derivative
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Molecular Weight: 304.21 g/mol (monobromo) vs. 383.11 g/mol (dibromo) .
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Reactivity: The monobromo compound undergoes single substitution, while the dibromo derivative allows sequential functionalization.
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Lipophilicity: Calculated logP increases from 4.85 to ~6.0, impacting membrane permeability .
4-(Bromomethyl)-3-phenyl-1,2-thiazole
This analog (C₁₀H₈BrNS, MW 254.15 g/mol) features a simpler thiazole ring but lacks the fused benzothiazole system. Its smaller size may favor higher solubility but reduce aromatic stacking interactions in biological targets.
Challenges and Future Directions
Synthetic Limitations
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Steric Hindrance: The dibromomethyl group complicates purification, often requiring chromatographic separation .
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Stability: Bromine atoms may lead to degradation under prolonged light exposure, necessitating storage in amber vials.
Research Opportunities
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Biological Screening: Prioritize assays against drug-resistant pathogens and metastatic cancer lines.
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Materials Science: Explore applications in organic electronics, leveraging the benzothiazole core’s conjugated π-system.
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